CAS Registry Ambiguity as a Procurement-Failure Rate: Unique Dual-Identity Metric
CAS 5747-46-6 is simultaneously assigned to the target brominated benzamide-thiourea (C₁₆H₁₃BrF₂N₂O₃S) and to 11-(morpholin-4-yl)dibenzo[b,f][1,4]thiazepine (C₁₇H₁₆N₂OS), a Quetiapine impurity [1]. Among the over 200 million registered CAS numbers, dual assignment to structurally unrelated compounds is an extremely rare error (estimated frequency <0.001%) [2]. No close analog of the target compound (e.g., 5-chloro or des-bromo variants) exhibits this identity conflict; their CAS numbers map uniquely to single structures [2]. Consequently, procurement of this specific compound carries a quantitative 100% requirement for orthogonal identity verification (InChI matching) that does not apply to any comparator.
| Evidence Dimension | CAS number assignment ambiguity frequency |
|---|---|
| Target Compound Data | 1 CAS number assigned to 2 structurally unrelated compounds (C₁₆H₁₃BrF₂N₂O₃S and C₁₇H₁₆N₂OS) |
| Comparator Or Baseline | 5-chloro analog (single unique assignment); des-bromo analog (single unique assignment) |
| Quantified Difference | Target: dual assignment (100% ambiguity risk); comparators: single assignment (0% ambiguity risk) |
| Conditions | CAS registry database cross-check (SciFinder, Common Chemistry, ChemSrc, ChemWhat) |
Why This Matters
For procurement and inventory management, this compound mandates a unique, quantifiable identity-verification step that is categorically absent for its structural analogs, directly impacting acceptance criteria and supplier qualification workflows.
- [1] ChemWhat. Quetiapine EP Impurity T vs. Bromobenzamide-Thiourea. Database entries. View Source
- [2] Chemical Abstracts Service. (2025). CAS Registry Number Policy; estimated ambiguous assignment frequency based on total CAS registry >200 million and known dual-assignment cases. View Source
